Ethyl methyl ether

Combustion Chemistry Biofuel Research Kinetic Modeling

Combustion researchers requiring a precise asymmetrical ether model compound face limited sourcing options. Ethyl methyl ether (EME) bridges the gap between DME and DEE, providing essential kinetic data for biofuel combustion model validation. • Does not exhibit double-NTC behavior (unlike DEE), enabling cleaner low-temperature oxidation studies • Validated rate constants for OH-radical reactions support atmospheric lifetime modeling • Verified acute inhalation toxicology (LC50: 1,082,000 mg/m³ in mice) for occupational exposure assessments

Molecular Formula C3H8O
Molecular Weight 60.1 g/mol
CAS No. 540-67-0
Cat. No. B1195055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl ether
CAS540-67-0
Synonymsethyl methyl ether
Molecular FormulaC3H8O
Molecular Weight60.1 g/mol
Structural Identifiers
SMILESCCOC
InChIInChI=1S/C3H8O/c1-3-4-2/h3H2,1-2H3
InChIKeyXOBKSJJDNFUZPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.83 M
SOL IN ACETONE
MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methyl Ether Specifications & Physical Properties


Ethyl methyl ether (EME, also known as methoxyethane, CAS 540-67-0) is an asymmetrical, low-molecular-weight aliphatic ether with the chemical formula C3H8O [1]. It exists as a colorless gas at standard ambient temperature and pressure . Its fundamental physical properties, which are critical for safe handling, storage, and application development, include a boiling point of 7.4 °C [1][2], a density (d₀₀) of 0.725 g/cm³ , and a relative vapor density of 2.1 (air = 1) [2]. This compound is extremely flammable and is classified for transport under UN 1039 [3].

1
Gas-phase handling

Colorless gas at ambient conditions; requires cylinder or pressurized gas handling workflow

2
Kinetic modeling

Asymmetrical ether suited for combustion kinetic studies and radical reaction research

3
Hazard data provision

Extremely flammable (UN 1039); quantified toxicity data supports safety protocol development

Why Ethyl Methyl Ether Cannot Be Substituted


The assumption that other common ethers, such as dimethyl ether (DME) or diethyl ether (DEE), can serve as functional substitutes for ethyl methyl ether (EME) is scientifically invalid and can compromise experimental outcomes, process safety, and regulatory compliance. EME's asymmetrical molecular structure gives rise to a specific set of properties that differ markedly from its symmetrical counterparts, including a distinct boiling point [1], a unique reactivity profile with radicals such as the hydroxyl radical [2], and a divergent oxidation behavior that does not exhibit the double-NTC (Negative Temperature Coefficient) phenomenon observed in longer-chain ethers like DEE [3]. Furthermore, substituting with a compound like DME, which has a much lower boiling point of -24°C, would drastically alter experimental conditions and safety requirements [1]. The following quantitative evidence demonstrates why EME must be specifically procured for applications where its unique properties are required.

Boiling point mismatch

Dimethyl ether (bp −24 °C) and diethyl ether (bp 34.6 °C) differ markedly from EME (bp 7.4 °C). Experimental conditions and condensation control may shift significantly.

Oxidation kinetics divergence

EME oxidation does not exhibit the double‑NTC behavior seen in diethyl ether. Kinetic models based on DEE may not transfer to EME systems.

Radical reactivity and inhibition

EME reactivity with ·OH radicals differs from DME, and EME lacks the inhibitory effect in H₂/O₂ mixtures shown by MTBE/ETBE. Substitution can compromise process safety evaluation.

Differentiation Evidence for Ethyl Methyl Ether


Low-Temperature Oxidation Reactivity vs. Dimethyl Ether

Ethyl methyl ether (EME) demonstrates a significantly wider temperature range for low-temperature reactivity compared to dimethyl ether (DME). This is attributed to chain-branching reactions involving fuel-specific radicals like C₂H₅ and CH₃CHO, which are absent in DME oxidation [1]. This expanded reactivity window is a critical differentiator for applications in combustion and biofuel research where ignition characteristics are paramount.

Oxidation Reactivity Range
Direct comparison
EME exhibits a wider temperature range for low‑temperature reactivity compared to DME
Supports EME‑specific combustion modeling
Quantitative span not numerically defined; JSR, 1 atm, 375–850 K
Combustion Chemistry Biofuel Research Kinetic Modeling

Hydrogen Abstraction Kinetics with OH Radicals

The reaction rate of ethyl methyl ether (EME) with hydroxyl radicals (·OH), a key atmospheric oxidant, has been computationally determined and compared to dimethyl ether (DME) and isopropyl methyl ether (IPME). The total rate constant expression for EME is distinct, demonstrating a different temperature dependence and magnitude compared to DME [1]. This data is crucial for modeling the atmospheric fate and environmental impact of the compound.

OH Radical Rate Constant
Head-to-head (computed)
k(EME) = 20.93 × T^3.61 exp(2060.1/T) cm³ mol⁻¹ s⁻¹
vs. DME: k = 2.74 × T^3.94 exp(1534.2/T)
Distinct atmospheric reactivity profile
CCSD(T)/CBS, G3, 500–3000 K
Atmospheric Chemistry Computational Chemistry Reaction Kinetics

Reactivity Inhibition vs. MTBE and ETBE

A study on the detailed chemical kinetic mechanisms of various ethers revealed a critical safety-relevant difference. While methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) were found to inhibit the reactivity of an equimolar 2% mixture of hydrogen and oxygen, ethyl methyl ether (EME) and diethyl ether (DEE) did not exhibit this inhibitory effect [1]. This indicates that EME does not suppress combustion in this mixture like its branched counterparts.

Reactivity Inhibition
Direct comparison
EME does not inhibit H₂/O₂ reactivity, unlike MTBE and ETBE
Process safety differentiation
Modeled kinetic mechanisms, 2% H₂/O₂ mixture
Combustion Chemistry Fuel Additives Safety

Absence of Double-NTC in Oxidation

The oxidation behavior of ethyl methyl ether (EME) is distinctly different from that of diethyl ether (DEE). While longer-chain ethers like DEE exhibit a double-Negative Temperature Coefficient (NTC) behavior in their oxidation, EME does not [1]. This fundamental difference in oxidation kinetics underscores that EME cannot be considered a simple analog of DEE and requires its own specific kinetic models and handling protocols.

Double‑NTC Behavior
Direct comparison
EME shows no obvious double‑NTC, unlike DEE and DPE
Unique oxidation kinetics
JSR, 1 atm, 375–850 K
Combustion Chemistry Kinetic Modeling Biofuels

Acute Inhalation Toxicity Profile

The acute inhalation toxicity of ethyl methyl ether has been quantified, providing a baseline for risk assessment and safety protocol development. The 15-minute LC50 (Lethal Concentration, 50%) in mice is 1,082,000 mg/m³ [1]. While this data is not a direct comparison, it establishes a verifiable toxicological benchmark that is essential for any procurement decision involving potential exposure.

Acute Inhalation Toxicity
Source review
15‑min LC50 (mice): 1,082,000 mg/m³
Baseline for occupational risk assessment
Verify for SDS and exposure limit calculations
Toxicology Occupational Safety Risk Assessment

Validated Applications for Ethyl Methyl Ether


Combustion Kinetic Modeling & Biofuel Research

Based on the evidence that ethyl methyl ether (EME) exhibits a wider low-temperature reactivity range than DME [1] and does not display the double-NTC behavior characteristic of longer ethers like DEE [2], EME is a critical model compound for fundamental combustion research. It serves as an intermediate case study between the simplest (DME) and longer-chain (DEE) ethers, allowing researchers to probe the effects of molecular asymmetry on ignition and pollutant formation. This makes EME indispensable for developing and validating next-generation kinetic models for biofuel combustion [1].

Atmospheric Chemistry and Environmental Fate

The availability of high-level, computationally-derived rate constants for the reaction of EME with atmospheric hydroxyl radicals [3] provides a quantitative basis for modeling its atmospheric lifetime and degradation products. This data is essential for environmental risk assessments and regulatory submissions, making EME a necessary reference standard for laboratories conducting environmental fate studies of volatile organic compounds (VOCs) and potential industrial emissions.

Occupational Health and Safety Programs

The quantified acute inhalation toxicity data (15-min LC50 of 1,082,000 mg/m³ in mice) [4] is a fundamental input for industrial hygiene and safety professionals. This data is required to establish workplace exposure limits, select appropriate respiratory protection, and develop emergency response procedures. Procuring EME with a verified certificate of analysis that aligns with these established toxicological benchmarks is essential for ensuring a safe and compliant work environment.

Application
Selection Property
Validation Focus
Combustion Kinetic Modeling & Biofuel Research
Wide low‑T reactivity range, no double‑NTC
Validate kinetic models with JSR data
Atmospheric Chemistry & Environmental Fate
Computed ·OH rate constants
Confirm atmospheric lifetime modeling
Occupational Health & Safety Programs
Quantified LC50 toxicity data
Verify SDS and exposure limit alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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